3-(2,6-Dimethylphenyl)thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12S |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)thiophene |
InChI |
InChI=1S/C12H12S/c1-9-4-3-5-10(2)12(9)11-6-7-13-8-11/h3-8H,1-2H3 |
InChI Key |
HYFLPPWGPGEGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,6 Dimethylphenyl Thiophene and Its Derivatives
Functionalization and Derivatization Strategies for 3-(2,6-Dimethylphenyl)thiophene Scaffold
Nucleophilic Substitution Reactions on Thiophene (B33073) Derivatives
Nucleophilic aromatic substitution (SNAr) on the thiophene ring is a key method for introducing various substituents. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the thiophene ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The viability and rate of this reaction are highly dependent on the presence of electron-withdrawing groups on the thiophene ring, which activate it towards nucleophilic attack.
For the synthesis of 3-arylthiophenes like this compound, a direct SNAr approach would involve the reaction of a 3-halothiophene with a 2,6-dimethylphenyl nucleophile. However, this direct coupling is often challenging due to the steric hindrance of the 2,6-dimethylphenyl group and the relatively low reactivity of simple halothiophenes.
A more common strategy involves the use of thiophenes activated by electron-withdrawing groups. For example, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with dimethylamine (B145610) in ethanol (B145695) at room temperature, whereas chlorobenzene (B131634) does not react under the same conditions, highlighting the activating effect of the nitro groups. youtube.com This principle applies to thiophene systems as well. While direct substitution with a bulky nucleophile like the 2,6-dimethylphenyl anion on a simple 3-halothiophene is not commonly reported, the SNAr mechanism is fundamental to the synthesis of many substituted thiophenes.
In some cases, arylboronic acids can act as nucleophiles in transition-metal-free stereospecific substitution reactions, particularly when the substrate contains a suitably positioned activating group, such as an amide. researchgate.netnih.gov This suggests potential alternative pathways for the formation of aryl-thiophene bonds under specific conditions.
The table below summarizes the key aspects of nucleophilic aromatic substitution on thiophene derivatives.
| Feature | Description | Reference |
| Mechanism | Addition of a nucleophile to form a Meisenheimer complex, followed by elimination of the leaving group. | youtube.com |
| Requirement | Presence of strong electron-withdrawing groups (e.g., -NO₂) at positions ortho or para to the leaving group. | youtube.com |
| Reactivity | Increases with the nucleophilicity of the attacking reagent and the electron-withdrawing power of activating groups. | youtube.com |
| Challenges | Steric hindrance from bulky nucleophiles can impede the reaction. |
Regioselective Derivatization of the Phenyl Moiety
Once the this compound core is synthesized, further functionalization can be achieved through regioselective derivatization of the phenyl moiety. The substitution pattern on the phenyl ring is dictated by the directing effects of the existing substituents: the two methyl groups and the thienyl group.
The methyl groups are ortho, para-directing activators, while the thienyl group is also generally considered an ortho, para-directing group in electrophilic aromatic substitution. Given that the ortho positions to the thienyl group are already occupied by methyl groups, electrophilic attack is most likely to occur at the para position to the thienyl group (the 4'-position of the phenyl ring).
A prime example of such regioselective derivatization is electrophilic aromatic bromination. The use of brominating agents like N-bromosuccinimide (NBS) in a suitable solvent can lead to the selective introduction of a bromine atom onto the phenyl ring. mdpi.com The precise location of bromination will depend on the reaction conditions and the relative activating strengths of the substituents. Theoretical analysis and experimental verification have shown that electrophilic aromatic bromination can be highly regioselective. mdpi.com
The following table outlines the expected regioselectivity for the electrophilic substitution on the phenyl ring of this compound.
| Reagent/Reaction | Expected Position of Substitution | Rationale | Reference |
| Electrophilic Bromination (e.g., NBS) | 4'-position | The para position to the activating thienyl group and meta to the methyl groups is electronically favored. | mdpi.com |
| Nitration (HNO₃/H₂SO₄) | 4'-position | Similar to bromination, the nitro group is directed to the most activated and sterically accessible position. | |
| Friedel-Crafts Acylation | 4'-position | An acyl group would be introduced at the para position, driven by the combined directing effects of the substituents. |
Subsequent to the introduction of a functional group like bromine, further modifications can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of other aryl or alkyl groups. d-nb.info
Green Chemistry Approaches in the Synthesis of this compound Analogues
The principles of green chemistry are increasingly being applied to the synthesis of arylthiophenes and their analogues to reduce environmental impact and improve efficiency. Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netresearchgate.net
Aqueous Media: One of the most significant green approaches is the replacement of volatile organic compounds (VOCs) with water as the reaction solvent. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming C-C bonds, has been successfully adapted to aqueous media. rsc.orgmdpi.com This approach is not only environmentally friendly but can also be economically advantageous. For instance, the Suzuki-Miyaura coupling of aryl chlorides has been achieved in water with very low palladium catalyst loadings. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as an effective method to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netprinceton.edufrontiersin.org The Stille cross-coupling reaction, for example, has been utilized for the microwave-assisted synthesis of polythiophenes. researchgate.netprinceton.edu This technique can also be applied to the synthesis of 3-arylthiophenes, offering a more energy-efficient pathway. mdpi.comresearchgate.net
Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is another cornerstone of green synthesis. Palladium nanoparticles supported on various materials, including lanthanum phosphate (B84403) (LaPO₄·Pd), have been shown to be effective and recyclable catalysts for Suzuki-Miyaura couplings in aqueous media. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.
The table below provides a summary of green chemistry approaches applicable to the synthesis of this compound analogues.
| Green Chemistry Approach | Description | Advantages | Representative References |
| Aqueous Solvents | Using water as the reaction medium for cross-coupling reactions. | Reduces use of VOCs, non-flammable, low cost, and non-toxic. | researchgate.netrsc.orgmdpi.com |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reactions. | Shorter reaction times, improved yields, and energy efficiency. | researchgate.netprinceton.edufrontiersin.orgmdpi.com |
| Recyclable Catalysts | Utilizing heterogeneous catalysts that can be recovered and reused. | Reduces catalyst waste and overall cost. | nih.gov |
| Ligand-Free Catalysis | Conducting cross-coupling reactions without the need for expensive and often toxic phosphine (B1218219) ligands. | Simplifies reaction setup and purification, and is more cost-effective. | rsc.org |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient, aligning with the modern demands of chemical manufacturing.
Advanced Spectroscopic and Structural Elucidation of 3 2,6 Dimethylphenyl Thiophene
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (beyond basic identification)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 3-(2,6-Dimethylphenyl)thiophene. Beyond simple proton and carbon counts, advanced NMR techniques provide detailed insights into the molecule's connectivity and spatial arrangement.
In the ¹H NMR spectrum, the protons of the thiophene (B33073) ring typically appear as distinct multiplets. The chemical shifts and coupling constants are sensitive to the substitution pattern. For 3-substituted thiophenes, the proton at the 2-position usually resonates at the lowest field, followed by the proton at the 5-position, and then the proton at the 4-position. The presence of the bulky 2,6-dimethylphenyl group influences the electronic environment of the thiophene ring, causing shifts in these proton signals compared to unsubstituted thiophene. The methyl protons of the dimethylphenyl group would appear as a sharp singlet, integrating to six protons, typically in the upfield region around 2.0-2.5 ppm. The aromatic protons of the dimethylphenyl ring would exhibit a characteristic splitting pattern in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the thiophene carbons are characteristic, and their positions are influenced by the electronic effects of the substituent. The quaternary carbons, including the one linking the two rings and the methyl-substituted carbons on the phenyl ring, would also be identifiable.
Two-dimensional NMR experiments are crucial for a comprehensive assignment. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, confirming the connectivity within the thiophene and dimethylphenyl rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, HMBC can show a correlation between the thiophene protons and the quaternary carbon of the phenyl ring, confirming the point of attachment.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations, which are invaluable for determining the preferred conformation of the molecule. A NOESY experiment would likely show a correlation between the ortho-methyl protons of the phenyl ring and the H-2 and H-4 protons of the thiophene ring, providing direct evidence of the proximity of these groups and indicating a twisted conformation due to steric hindrance. This twisting is a key structural feature of this molecule.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Thiophenes Note: This table presents typical chemical shift ranges for substituted thiophenes and is for illustrative purposes. Actual values for this compound may vary.
X-ray Crystallography and Single Crystal Structure Analysis of this compound and Related Compounds
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. A single crystal structure analysis of this compound would reveal key bond lengths, bond angles, and torsional angles that define its three-dimensional shape.
A critical structural parameter for this molecule is the dihedral angle between the planes of the thiophene and the 2,6-dimethylphenyl rings. Due to the steric hindrance imposed by the two ortho-methyl groups on the phenyl ring, a significant twist is expected around the C-C single bond connecting the two aromatic systems. nih.gov This would result in a non-planar conformation, which has significant implications for the molecule's electronic properties, such as the extent of π-conjugation between the rings. In similar sterically hindered biaryl systems, dihedral angles can range from 60° to nearly 90°. nih.gov
The crystal packing would reveal the nature of intermolecular interactions. While strong hydrogen bonding is absent, weaker interactions such as C-H···π and π-π stacking interactions may play a role in stabilizing the crystal lattice. The specific arrangement of molecules in the unit cell, including parameters like the unit cell dimensions (a, b, c) and angles (α, β, γ), and the space group, would be determined.
Analysis of related crystal structures of substituted thiophenes shows that the thiophene ring itself is generally planar. nih.gov The bond lengths within the thiophene ring (C-S, C=C, C-C) would be consistent with its aromatic character.
Table 2: Expected Crystallographic Parameters for this compound Note: This table is based on typical values for related thiophene derivatives and serves as an illustrative example.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. spectroscopyonline.com These techniques are complementary and can be used to identify functional groups and probe conformational and intermolecular interactions. spectroscopyonline.comthermofisher.com
The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes:
Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of both the thiophene and phenyl rings.
Aliphatic C-H Stretching: Vibrations corresponding to the methyl groups would appear in the 2980-2850 cm⁻¹ range.
Aromatic C=C Stretching: A series of bands between 1600 cm⁻¹ and 1400 cm⁻¹ would correspond to the C=C stretching vibrations within the two aromatic rings. globalresearchonline.net
Thiophene Ring Vibrations: The thiophene ring has characteristic breathing and stretching modes, including the C-S stretching vibration, which typically appears in the 850-600 cm⁻¹ region. iosrjournals.org
C-H Bending: In-plane and out-of-plane C-H bending vibrations would be observed in the fingerprint region (below 1400 cm⁻¹). The out-of-plane bending modes are often strong in the IR spectrum and are sensitive to the substitution pattern of the aromatic rings. iosrjournals.org
The combination of FT-IR and Raman is powerful because vibrational modes that are strong in one technique may be weak or absent in the other due to selection rules. spectroscopyonline.com For instance, the symmetric vibrations of the highly substituted phenyl ring might be more prominent in the Raman spectrum.
Subtle shifts in the positions and widths of these vibrational bands can provide information about the molecular environment. For example, intermolecular interactions like π-π stacking in the solid state can lead to shifts in the frequencies of the aromatic ring modes compared to the spectrum in solution. Different rotational conformers (rotamers) around the inter-ring C-C bond, if they exist in equilibrium, could potentially give rise to distinct sets of vibrational bands.
Table 3: Characteristic Vibrational Frequencies for Substituted Aryl Thiophenes Note: This table presents general frequency ranges for the expected vibrational modes.
Photophysical Characterization and Luminescence Studies of this compound Derivatives
The photophysical properties of thiophene-based materials are of great interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.orgbeilstein-journals.org The study of this compound and its derivatives involves characterizing their absorption and emission of light.
The UV-Visible absorption spectrum of this compound would likely show absorption bands corresponding to π-π* transitions within the aromatic systems. A key factor influencing the absorption and emission properties is the degree of π-conjugation between the thiophene and dimethylphenyl rings. As established by structural studies, the significant steric hindrance from the ortho-methyl groups forces the rings into a highly twisted, non-planar conformation. This twisting disrupts the π-conjugation, which would be expected to result in:
Hypsochromic Shift (Blue Shift): The absorption and emission maxima would occur at shorter wavelengths (higher energy) compared to a hypothetical planar analogue.
Lower Molar Absorptivity: The intensity of the absorption bands may be reduced.
While simple thiophene oligomers often have low fluorescence quantum yields, structural modifications can significantly enhance emission. rsc.orgnih.gov For derivatives of this compound, strategies to improve luminescence could include the introduction of electron-donating or electron-accepting groups to create a "push-pull" system, which facilitates intramolecular charge transfer (ICT) upon excitation. nih.gov The fused-ring nature of some thiophene derivatives can also enhance planarity and fluorescence. rsc.org
Luminescence studies would involve measuring the fluorescence emission spectrum, determining the fluorescence quantum yield (ΦF), and measuring the fluorescence lifetime. These studies are often conducted in various solvents to investigate solvatochromic effects, where the emission wavelength changes with solvent polarity, which is a hallmark of ICT states. nih.gov
Table 4: Hypothetical Photophysical Data for Modified this compound Derivatives Note: This table is illustrative, demonstrating how structural changes could influence photophysical properties based on general principles for thiophene-based fluorophores.
Theoretical and Computational Chemistry of 3 2,6 Dimethylphenyl Thiophene
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiophene (B33073) derivatives. rdd.edu.iqe3s-conferences.orgresearchgate.net Functionals like B3LYP paired with basis sets such as 6-31G(d) and 6-311++G(d,p) are commonly used to perform these calculations. nih.govnih.govpsu.edu These methods have proven successful in determining optimized geometries, electronic characteristics, and vibrational frequencies of similar thiophene-based systems. rdd.edu.iqnih.gov
Prediction of Molecular Geometry and Conformational Preferences
DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in 3-(2,6-dimethylphenyl)thiophene. The optimization process seeks the lowest energy structure, corresponding to the most stable conformation of the molecule. rdd.edu.iq A critical parameter in the geometry of this compound is the dihedral angle between the thiophene and the 2,6-dimethylphenyl rings. This angle is a result of the balance between the steric hindrance from the ortho-methyl groups on the phenyl ring and the electronic stabilization gained from π-conjugation between the two aromatic systems.
For substituted 3-phenylthiophene (B186537) derivatives, calculated dihedral angles between the thiophene and benzene (B151609) rings have been reported to be in the range of 29.50° to 35.73°. nih.govpsu.edu The specific value for this compound is influenced by the bulky methyl groups, which are expected to cause a significant twist of the phenyl ring out of the plane of the thiophene ring to minimize steric repulsion. This deviation from planarity has a direct impact on the extent of π-electron delocalization across the molecule.
Table 1: Predicted Geometrical Parameters for Thiophene Derivatives from DFT Calculations
| Parameter | Calculated Value | Method |
| Dihedral Angle (Thiophene-Phenyl) | 29.50°-35.73° | B3LYP/6-311++G(d,p) |
Note: The data presented is for substituted 3-phenylthiophenes and provides a likely range for this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior and reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. rsc.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability, with a larger gap suggesting higher stability and lower reactivity. researchgate.net
DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap. nih.gov For thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring and the phenyl substituent, while the LUMO is a π* anti-bonding orbital. The presence of electron-donating methyl groups on the phenyl ring is expected to raise the energy of the HOMO, while the steric-induced twist in the molecular structure can affect the extent of conjugation and thus influence both HOMO and LUMO energy levels. The HOMO-LUMO gap is a critical parameter for predicting the electronic absorption spectra and potential applications in organic electronics. westmont.eduresearchgate.net
Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Related Thiophene Derivative
| Parameter | Energy (eV) | Method |
| E(HOMO) | -4.994 | DFT-B3LYB/6–311 + + G (d, p) |
| E(LUMO) | -1.142 | DFT-B3LYB/6–311 + + G (d, p) |
| Energy Gap (ΔE) | 3.852 | DFT-B3LYB/6–311 + + G (d, p) |
Note: The data presented is for ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, a related thiophene derivative. nih.gov
Evaluation of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In the context of this compound, the MEP would likely show a negative potential (electron-rich) region associated with the π-system of the thiophene ring and the sulfur atom's lone pairs. Conversely, the hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential (electron-poor) regions.
This information is invaluable for predicting how the molecule will interact with other chemical species. Electrophilic attack is likely to occur at the sites of highest negative potential, while nucleophiles will be attracted to the regions of positive potential. The charge distribution also influences intermolecular interactions, such as stacking and hydrogen bonding, which are important for the material's bulk properties.
Quantum Chemical Descriptors for Reactivity and Stability Assessments
Beyond the HOMO-LUMO gap, several other quantum chemical descriptors derived from DFT calculations can be used to assess the reactivity and stability of this compound. rsc.org These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. A larger value of chemical hardness indicates greater stability. researchgate.net
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and chemical hardness.
These descriptors provide a quantitative basis for comparing the reactivity of different thiophene derivatives and for understanding their behavior in chemical reactions. researchgate.net
Table 3: Quantum Chemical Descriptors for a Related Thiophene Derivative
| Descriptor | Calculated Value (eV) |
| Ionization Potential | 4.994 |
| Electron Affinity | 1.142 |
| Chemical Potential | -3.068 |
Note: The data presented is for ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate. nih.gov
Mechanistic Investigations of Reactions Involving this compound via Computational Modeling
Computational modeling, particularly with DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For this compound, this could involve studying reactions such as electrophilic substitution on the thiophene ring or coupling reactions to form larger conjugated systems. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. nih.gov
For instance, the steric hindrance from the 2,6-dimethylphenyl group would be expected to influence the regioselectivity of electrophilic attack on the thiophene ring. Computational modeling can predict the most likely site of reaction by comparing the activation energies for attack at different positions. This type of analysis is crucial for designing synthetic routes and understanding the formation of byproducts.
Simulation of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the simulation of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structure determination. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.govpsu.edu These calculated shifts, when compared to experimental spectra, can aid in the definitive assignment of resonances and confirm the predicted molecular geometry.
Vibrational Frequencies: DFT calculations can also be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. scispace.comejournal.by By comparing the calculated and experimental vibrational spectra, a detailed assignment of the vibrational modes can be achieved, providing further confirmation of the molecule's structure. nih.gov It is common practice to scale the calculated frequencies to better match the experimental values. scispace.com
This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical research, providing a robust framework for understanding the properties and behavior of molecules like this compound.
Chemical Reactivity and Transformation Mechanisms of 3 2,6 Dimethylphenyl Thiophene
Investigation of Reaction Pathways and Intermediate Species
The reactivity of 3-(2,6-dimethylphenyl)thiophene is largely governed by the electron-donating nature of the sulfur atom, which activates the thiophene (B33073) ring towards electrophilic attack. The substitution pattern, with the bulky 2,6-dimethylphenyl group at the 3-position, will significantly influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution:
Electrophilic substitution is a hallmark of thiophene chemistry. For 3-substituted thiophenes, the primary sites of electrophilic attack are the C2 and C5 positions, which are most activated by the sulfur atom. However, the sterically demanding 2,6-dimethylphenyl group at the C3 position is expected to hinder attack at the adjacent C2 position. Therefore, electrophilic substitution on this compound is most likely to occur at the C5 position.
Common electrophilic substitution reactions that this compound could undergo include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield the 5-halo-3-(2,6-dimethylphenyl)thiophene.
Nitration: Using nitrating agents such as nitric acid in acetic anhydride (B1165640) would be expected to introduce a nitro group at the C5 position.
Sulfonation: Treatment with sulfur trioxide or chlorosulfonic acid would likely lead to the formation of this compound-5-sulfonic acid.
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, would also be directed to the C5 position, provided the steric bulk of the acylating or alkylating agent is not prohibitive.
The intermediate species in these reactions would be the corresponding Wheland intermediates (also known as sigma complexes or arenium ions), where the electrophile has added to the C5 position, and the positive charge is delocalized across the thiophene ring and the sulfur atom. The stability of this intermediate is a key factor in determining the reaction rate.
Metalation:
Thiophenes are readily metalated, particularly with organolithium reagents. For this compound, treatment with a strong base like n-butyllithium would likely result in deprotonation at the most acidic proton. The C2 proton is generally the most acidic in 3-substituted thiophenes due to the inductive effect of the sulfur atom. Therefore, the formation of 2-lithio-3-(2,6-dimethylphenyl)thiophene is the expected outcome. This lithiated intermediate is a versatile nucleophile that can be used to introduce a wide range of functional groups at the C2 position.
Rearrangement Reactions and Structural Isomerizations of Substituted Thiophenes
While specific rearrangement reactions of this compound have not been documented, substituted thiophenes can undergo various isomerizations under certain conditions, such as high temperatures or in the presence of strong acids or bases.
Acid-Catalyzed Rearrangements:
In the presence of strong acids, substituted thiophenes can undergo rearrangements involving protonation and subsequent 1,2-shifts of substituents. For this compound, protonation could lead to a cationic intermediate that might, in principle, allow for the migration of the 2,6-dimethylphenyl group to the C2 position, leading to the formation of 2-(2,6-dimethylphenyl)thiophene. However, such rearrangements often require harsh conditions and may lead to a mixture of products.
Base-Induced Rearrangements:
Certain substituted thiophenes can undergo base-induced rearrangements, often involving the formation of a thienyl anion followed by ring-opening and closing sequences. The "base-of-Fritsch-Buttenberg-Wiechell" type rearrangement is one such example, though it is more commonly observed for thiophenes with specific substitution patterns. The applicability of such rearrangements to this compound would depend on the specific reaction conditions and the stability of the potential intermediates.
Cycloaddition Reactions Involving the Thiophene Ring System
The thiophene ring can participate in cycloaddition reactions, although its aromatic character makes it less reactive as a diene compared to non-aromatic dienes. High temperatures or the use of highly reactive dienophiles are often required.
[4+2] Cycloaddition (Diels-Alder Reaction):
[3+2] Cycloaddition:
Thiophene and its derivatives can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, reaction with a nitrile oxide or an azide (B81097) could lead to the formation of a fused heterocyclic system. The regioselectivity of such a reaction would be influenced by the electronic and steric properties of both the thiophene derivative and the 1,3-dipole.
Oxidative and Reductive Transformations
Oxidative Transformations:
The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment of this compound with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide would be expected to first form the corresponding S-oxide (sulfoxide) and, upon further oxidation, the S,S-dioxide (sulfone).
Thiophene-S-oxides are generally unstable and can act as reactive dienes in cycloaddition reactions or undergo rearrangements.
Thiophene-S,S-dioxides are more stable and behave as activated dienes in Diels-Alder reactions, readily reacting with a wide range of dienophiles. The resulting cycloadducts can then undergo sulfur dioxide extrusion to yield substituted aromatic compounds.
Reductive Transformations:
The thiophene ring is relatively resistant to reduction due to its aromaticity. However, under forcing conditions, it can be reduced.
Catalytic Hydrogenation: Hydrogenation over catalysts like Raney nickel typically leads to desulfurization and reduction of the carbon skeleton. For this compound, this would likely result in the formation of 1,3-dimethyl-2-butylbenzene.
Birch Reduction: Reduction with sodium or lithium in liquid ammonia (B1221849) in the presence of an alcohol can lead to partial reduction of the thiophene ring, yielding dihydro- or tetrahydrothiophene (B86538) derivatives. The specific outcome would depend on the reaction conditions.
Supramolecular Chemistry and Crystal Engineering of 3 2,6 Dimethylphenyl Thiophene Analogues
Self-Assembly Processes and Formation of Ordered Architectures
The spontaneous organization of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. For thiophene (B33073) derivatives, this self-assembly is driven by a complex interplay of non-covalent interactions that guide the molecules into predictable arrangements. The resulting architectures are critical for applications in organic electronics, where charge transport is highly dependent on molecular packing. rsc.org
Hydrogen bonding is a powerful tool for directing the self-assembly of thiophene derivatives. nih.gov For instance, studies on carboxylic acid-substituted thiophenes, such as thiophene-2,5-dicarboxylic acid (TDA), have shown that these molecules can form highly ordered two-dimensional assemblies on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). The hydrogen bonds between the carboxylic acid groups are crucial for stabilizing these structures, which can include both monolayer and bilayer formations. nih.gov In contrast, thiophene-2-carboxylic acid (TCA), with only one carboxylic group, tends to form less stable dimers and does not exhibit the same ordered assembly, highlighting the importance of the number and position of functional groups in directing the self-assembly process. nih.gov
The introduction of different functional groups can significantly tune the optoelectronic properties and self-assembly behavior of thiophene-based molecules. chemrxiv.orgchemrxiv.org For example, thiophene-capped diketopyrrolopyrrole (DPP) derivatives, when functionalized with amide-containing substituents, demonstrate how the interplay of non-covalent interactions can be regulated. chemrxiv.orgchemrxiv.orgresearchgate.net The self-assembly of such systems can be influenced by the position of the amide groups, leading to different packing motifs and, consequently, different material properties. researchgate.net
Furthermore, the self-assembly of phenylene–thiophene–thiophene–phenylene derivatives can be tuned by incorporating groups capable of forming hydrogen bonds, such as COOH or COOMe moieties. researchgate.net These interactions, working in concert with π-stacking, can lead to improved long-range ordering and enhanced charge carrier mobility, which are essential for the performance of organic field-effect transistors (OFETs). researchgate.net
The table below summarizes examples of self-assembly in thiophene derivatives.
| Compound/System | Driving Force | Observed Architecture | Reference |
| Thiophene-2,5-dicarboxylic acid (TDA) on HOPG | Hydrogen Bonding | 2D Monolayer and Bilayer | nih.gov |
| Phenylene–thiophene–thiophene–phenylene derivatives | Hydrogen Bonding, π-stacking | Ordered micrometer-thick films | researchgate.net |
| Thiophene-capped diketopyrrolopyrrole (DPP) derivatives | Interplay of non-covalent interactions | Tunable self-assembly | chemrxiv.orgchemrxiv.org |
Non-Covalent Interactions (e.g., π-π stacking, C-H···π, C-H···O hydrogen bonds) in Solid State Assemblies
The solid-state structures of thiophene analogues are stabilized by a variety of non-covalent interactions. These weak forces, including π-π stacking, C-H···π interactions, and various types of hydrogen bonds, collectively determine the crystal packing and, consequently, the material's electronic and physical properties. nih.govnih.gov
π-π stacking is a prominent interaction in aromatic and heterocyclic compounds, where the planar π-systems of adjacent molecules overlap. acs.org In many thiophene derivatives, these interactions lead to the formation of columnar structures, which are beneficial for charge transport. rsc.org The degree of overlap and the distance between the stacked rings are critical factors. For example, in some 1,5-dithia-2,4,6,8-tetrazocine derivatives functionalized with thiophene, π-stacked structures with close intermolecular contacts are observed. rsc.org The substitution pattern on the thiophene rings can influence the degree of slippage within the π-stacked structure. rsc.org
C-H···π interactions, where a carbon-hydrogen bond acts as a weak acid and interacts with the electron cloud of a π-system, are also crucial in stabilizing the three-dimensional architecture of these crystals. These interactions, along with C-H···O and C-H···N hydrogen bonds, help to link molecular chains and layers, creating robust networks. researchgate.net In some cases, these interactions can be the dominant force driving the self-assembly into specific arrangements, such as the face-to-face packing observed in some tetraphenylethylene (B103901) derivatives. nih.gov
Quantum theory of atoms in molecules (QTAIM) analysis is a computational method used to understand the nature and strength of these non-covalent interactions. nih.govnih.govresearchgate.net Such studies on thiophene clusters have provided detailed information on the bond paths and critical points associated with these interactions, confirming their role in stabilizing the molecular assemblies. nih.govnih.govresearchgate.net
The table below details the types of non-covalent interactions found in various thiophene derivatives.
| Compound/Derivative Family | Dominant Non-Covalent Interactions | Structural Motif | Reference |
| 3-(Benzothiazol-2-yl)thiophene | Slipped π–π stacking, C—H⋯π | Tetrameric motifs | researchgate.net |
| Thiophene-functionalized 1,5-dithia-2,4,6,8-tetrazocines | π–π stacking, S⋯N interactions | π-stacked structures | rsc.org |
| Thiophene Clusters | Various non-covalent interactions | Dimers, trimers, tetramers | nih.govnih.gov |
| N-substituted Thiosemicarbazones | N–H···S hydrogen bonds, C–H···π interactions | 2D frameworks | researchgate.net |
Polymorphism and Co-crystallization Studies of Related Thiophene Structures
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and electronic behavior. mit.edu While once thought to be a way to avoid polymorphism, co-crystals—crystalline structures composed of two or more different molecules—have also been found to exhibit polymorphism. rsc.org
Studies on thiophene derivatives have revealed instances of polymorphism. For example, the crystallization of certain compounds under different conditions or in confined spaces can lead to the formation of different polymorphs. mit.edu The use of nano-sized confinement, such as porous membranes or silica (B1680970) particles, has been explored as a method to control the polymorphic outcome of crystallization. mit.edu
Co-crystallization and mixed crystallization studies have also been conducted on thiophene-containing systems. For instance, research on dibenzothiophene (B1670422) and dibenzofuran, two closely related compounds, has shown that it is possible to obtain mixed crystals with continuously variable compositions over a wide range. youtube.com Remarkably, these mixed crystals can adopt the crystal structure of one of the components even when it is the minor constituent, demonstrating the complex interplay of factors that govern crystal formation. youtube.com This work also led to the discovery of a new polymorphic form of dibenzothiophene, induced by crystallizing it on the surface of a seed crystal of the other component. youtube.com
Design Principles for Tailoring Solid-State Properties through Crystal Engineering
Crystal engineering provides a framework for designing and synthesizing functional solid-state materials by controlling the intermolecular interactions that govern crystal packing. For thiophene-based materials, these design principles are aimed at tuning their electronic, optical, and mechanical properties for specific applications.
A key strategy involves the chemical modification of the thiophene core or its substituents. cmu.edu Incorporating electron-withdrawing or electron-donating groups can alter the frontier orbital energies (HOMO and LUMO), thereby tuning the material's band gap and redox properties. cmu.eduacs.org For example, the synthesis of electron-poor thiophene 1,1-dioxides has been shown to result in materials with highly reversible reduction potentials, making them suitable for applications in photocatalysis. cmu.edu
The fusion of thiophene rings with other aromatic systems to create extended polycyclic aromatic compounds is another powerful design strategy. rsc.orgmdpi.com This approach can lead to materials with unique shapes and electronic structures, which may exhibit desirable properties such as liquid crystallinity. rsc.org The position of fusion on the thiophene ring (b- or c-position) can have a significant impact on the electronic properties and aromaticity of the resulting molecule. mdpi.com
The development of covalent organic frameworks (COFs) based on thiophene building blocks represents a more recent advancement in the design of porous crystalline materials. nih.govnih.gov These materials are synthesized through reticular synthesis, allowing for precise control over their structure and porosity. nih.gov Thiophene-based COFs have shown promise for applications in electronics and as hosts for guest molecules, such as in the formation of charge-transfer complexes. nih.govnih.gov
The table below outlines some key design principles for tailoring the properties of thiophene-based materials.
| Design Principle | Effect on Properties | Example Application | Reference |
| Chemical Modification (substituent effects) | Tuning of HOMO/LUMO levels, band gap, and redox potentials | Organic semiconductors, photocatalysis | cmu.edumdpi.com |
| Ring Fusion | Alteration of molecular shape and electronic structure | Liquid crystals, organic electronics | rsc.orgmdpi.com |
| Covalent Organic Frameworks (COFs) | Creation of porous, crystalline materials with tunable properties | Electronic devices, host-guest chemistry | nih.govnih.gov |
Applications in Advanced Materials and Organic Electronics
Role of 3-(2,6-Dimethylphenyl)thiophene Derivatives in Organic Semiconductors
Derivatives of this compound are integral components in the design of novel organic semiconductors. Thiophene-based materials are renowned for their excellent semiconducting properties, which stem from the electron-rich nature of the thiophene (B33073) ring and its ability to facilitate charge transport. The incorporation of the 2,6-dimethylphenyl substituent provides a mechanism to modulate the intermolecular interactions and the morphology of the material in the solid state. This control is crucial for optimizing charge carrier mobility in semiconductor devices.
Thiophene derivatives, in general, are widely used as semiconducting substances. mdpi.com The electronic communication and intramolecular charge transfer within molecules constructed from thiophene units are highly dependent on their connectivity and structural arrangement. mdpi.com A significant dihedral angle and a non-planar arrangement can hinder efficient intramolecular charge transfer. mdpi.com The design of new organic materials with good air and thermal stability is a key objective for creating high-performance organic field-effect transistors (OFETs). mdpi.com Thieno[3,2-b]thiophene (B52689) derivatives, for instance, have been synthesized and shown to be promising candidates for p-type organic semiconductor applications due to their good thermal stability. mdpi.com
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The versatility of the this compound scaffold extends to its use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, thiophene-containing materials can function as the emissive layer or as charge-transporting layers. The ability to tune the electronic properties of these derivatives allows for the generation of materials with specific emission colors and improved device efficiencies. For example, a thiophene-based conjugated polymer with a cyano side chain substituent has been shown to be a promising emissive material for polymeric LEDs, exhibiting bright and stable electroluminescence. materials-science.info
In the context of OFETs, the molecular packing of the organic semiconductor is paramount for achieving high charge carrier mobilities. The steric hindrance introduced by the 2,6-dimethylphenyl group can prevent excessive π-π stacking, which in some cases can be detrimental to charge transport. By carefully engineering the molecular structure, it is possible to achieve favorable packing motifs, such as the desirable herringbone arrangement, which facilitates efficient two-dimensional charge transport. For instance, a dithieno[3,2-b:2′,3′-d]thiophene derivative has been used to fabricate single crystal organic field-effect transistors (SC-OFETs) with high mobility. nih.gov The design of such materials often involves creating a planar structure to enhance intermolecular interactions, which are beneficial for charge transport. nih.gov
| Device Type | Material Class | Key Findings | Reference |
| OLED | Thiophene-based Polymer | Bright, stable electroluminescence | materials-science.info |
| OFET | Dithieno[3,2-b:2′,3′-d]thiophene derivative | High charge carrier mobility in single crystals | nih.gov |
| OFET | Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) | Hole mobility of 0.032 cm²/Vs | researchgate.net |
Contribution to Organic Photovoltaic Devices (OPVs) and Charge Transport Materials
In the field of organic photovoltaics (OPVs), derivatives of this compound can be utilized as either the electron donor or electron acceptor material in the active layer of a solar cell. The performance of an OPV is critically dependent on the morphology of the bulk heterojunction (BHJ) and the energy levels of the constituent materials. The ability to modify the thiophene backbone with substituents like the 2,6-dimethylphenyl group allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize the open-circuit voltage and short-circuit current of the device.
Thiophene-based semiconductors are among the most successful materials in organic electronics and have been investigated for their photovoltaic properties in bulk heterojunction devices. rsc.org For example, the synthesis of a novel 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT) was explored as a donor material for organic solar cells. nih.govmdpi.com However, in this specific case, the resulting device showed a lower power conversion efficiency compared to a standard P3HT:PCBM device, which was attributed to less efficient electron/hole separation and charge transfer. nih.govmdpi.comresearchgate.net This highlights the intricate relationship between molecular structure and photovoltaic performance.
The development of new donor-acceptor (D-A) π-systems is a key strategy in OPV research. rsc.org Thiophene-based macrocycles are one class of materials being explored for this purpose. rsc.org
| Material | Application | Key Finding | Reference |
| TTT-co-P3HT | OPV Donor Material | Lower efficiency due to poor charge separation | nih.govmdpi.comresearchgate.net |
| Thiophene-based Macrocycles | OPV Materials | Investigated for D-A π-systems | rsc.org |
Development of Optoelectronic Materials Utilizing Thiophene Scaffolds
The thiophene scaffold is a fundamental building block in the development of a wide array of optoelectronic materials. mdpi.comresearchgate.net Its electron-rich nature and the ability to easily functionalize its various positions make it a versatile platform for creating materials with tailored properties. Fused thiophene systems, such as thienothiophenes, are particularly noteworthy as they offer enhanced planarity and rigidity, which can lead to improved electronic coupling and charge transport. mdpi.comresearchgate.net
The modification of thiophene scaffolds with different functional groups allows for the fine-tuning of their photophysical and electronic properties. mdpi.com These modifications can include the addition of conjugated spacers or derivatization at the free alpha or beta positions of the thiophene ring. mdpi.com Such strategies are crucial for optimizing the performance of thiophene-based materials in various light-driven applications. mdpi.com The synthesis of new fused thiophene derivatives is a continuous area of research aimed at creating promising building blocks for optoelectronic devices. researchgate.net
Influence of Molecular Structure on Electronic and Photophysical Properties in Materials Applications
The relationship between molecular structure and the resulting electronic and photophysical properties is a central theme in the design of organic electronic materials. For thiophene-based systems, factors such as planarity, conjugation length, intermolecular interactions, and solid-state packing play a crucial role in determining their performance in devices.
The introduction of bulky substituents, like the dimethylphenyl group in this compound, has a profound impact on the molecular conformation. The torsion angle between the thiophene ring and the phenyl group influences the extent of π-conjugation and can be used to control the aggregation behavior of the molecules in the solid state. This, in turn, affects the material's absorption and emission characteristics, as well as its charge transport capabilities.
Studies on thiophene-diketopyrrolopyrrole (TDPP) derivatives have shown that the photophysics are determined by just two excited electronic states and their relative energetic ordering. rsc.orgkaust.edu.sa The underlying electronic structure alters the branching between these states and their dynamics, which dictates the fluorescence quantum yields. rsc.orgkaust.edu.sa Furthermore, the choice of donor structures connected to DPP units can significantly influence the fluorescence quantum yield, non-radiative rates, and excited state lifetimes. rsc.org The type of alkyl chains on TDPP derivatives also impacts their solid-state packing and optical band gaps. acs.org
Coordination and Organometallic Chemistry of 3 2,6 Dimethylphenyl Thiophene Ligands
Synthesis and Characterization of Metal Complexes Featuring 3-(2,6-Dimethylphenyl)thiophene
There is no available scientific literature detailing the synthesis and characterization of metal complexes with this compound as a ligand.
Investigation of Ligand-Metal Interactions and Coordination Modes
No studies have been published that investigate the specific ligand-metal interactions or coordination modes of this compound.
Application in Catalysis (e.g., as ligands in organometallic catalysts)
The application of this compound as a ligand in organometallic catalysts has not been reported in the scientific literature.
Luminescent Properties of Transition Metal and Lanthanide Complexes
There are no published data on the luminescent properties of transition metal or lanthanide complexes containing the this compound ligand.
Electrochemical Behavior and Polymerization Studies
Electrochemical Characterization of 3-(2,6-Dimethylphenyl)thiophene and its Oxidation Potentials
Generally, electron-donating groups lower the oxidation potential, making the monomer easier to oxidize. For instance, the oxidation potential of thiophene (B33073) is approximately 2.0 V, whereas 3-methylthiophene, with its electron-donating methyl group, has a lower oxidation potential of 1.8 V. dtic.mil Conversely, the introduction of an aryl group, such as in 3-phenylthiophene (B186537), results in an oxidation potential in the range of 1.2-1.4 V. acs.org The dimethylphenyl group in this compound is also an electron-donating substituent, which would be expected to lower its oxidation potential. The potential decreases as the number of thiophene units in an oligomer increases. acs.org
Table 1: Oxidation Potentials of Selected Thiophene Derivatives
| Compound | Oxidation Potential (V vs. Ag/Ag+) |
|---|---|
| Thiophene | 2.0 dtic.mil |
| 3-Methylthiophene | 1.8 dtic.mil |
| 3-Phenylthiophene | 1.2-1.4 acs.org |
| Bithiophene | ~1.0 acs.org |
| Terthiophene | ~0.75 acs.org |
Note: The values are approximate and can vary based on experimental conditions such as solvent, electrolyte, and reference electrode.
Electrochemical Polymerization of Thiophene Derivatives for Thin Film Fabrication
Electrochemical polymerization is a widely used technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.net This method allows for precise control over the film's thickness and morphology by adjusting electrochemical parameters like the applied potential or current density. acs.orgresearchgate.net
The process is typically carried out in a one-compartment, three-electrode cell. acs.org The working electrode, where the polymer film is deposited, can be made of various materials, including platinum, glassy carbon, or indium tin oxide (ITO) coated glass. acs.orgresearchgate.net The monomer, this compound, would be dissolved in an appropriate organic solvent, such as acetonitrile, containing a supporting electrolyte like tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NBF₄) to ensure conductivity of the solution. acs.org
Polymerization can be achieved through methods such as potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) techniques. acs.orgresearchgate.net During cyclic voltammetry, for example, the potential is repeatedly scanned between set limits. The appearance of new redox peaks with increasing cycle numbers indicates the successful deposition and growth of a conductive polymer film on the electrode surface. researchgate.net The rate of polymerization is influenced by the applied potential; generally, a higher potential leads to faster polymerization. dtic.mil
Mechanistic Aspects of Electrochemical Processes Involving the Thiophene Ring
The electrochemical polymerization of thiophene and its derivatives proceeds via an oxidative coupling mechanism. dtic.milresearchgate.net The process is initiated by the oxidation of the thiophene monomer at the electrode surface to form a radical cation. researchgate.net This step involves the removal of an electron from the π-system of the thiophene ring.
The general mechanism can be summarized in the following steps:
Monomer Oxidation: The thiophene monomer diffuses to the electrode surface and is oxidized to a radical cation.
Dimerization: Two radical cations then couple, typically at the most reactive α-positions (2- and 5-positions) of the thiophene ring, to form a dicationic dimer. This is followed by the loss of two protons to re-aromatize the rings, yielding a neutral dimer.
Propagation: The dimer is more easily oxidized than the monomer due to its extended conjugation. It is oxidized to its radical cation, which can then react with another monomer radical cation or a neutral monomer. This process of oligomerization continues, leading to the growth of the polymer chain on the electrode surface. dtic.milresearchgate.net
For 3-substituted thiophenes like this compound, the coupling can lead to different regiochemical linkages, namely head-to-tail (HT) and head-to-head (HH) couplings. The regioregularity of the polymer chain can significantly impact its electronic and optical properties. dtic.mil
Doping Strategies and Conductivity Modulation of Poly(this compound)
The electrical conductivity of polythiophenes is imparted through a process called doping. In its pristine, neutral state, Poly(this compound) is a semiconductor. Doping involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer backbone, which creates charge carriers (polarons and bipolarons) that can move along the conjugated chain.
P-doping is more common and can be achieved either electrochemically or chemically.
Electrochemical Doping: This is performed in-situ after electropolymerization by applying a potential higher than the polymer's oxidation potential. The polymer becomes oxidized, and counter-ions from the electrolyte are incorporated into the polymer film to maintain charge neutrality.
Chemical Doping: This involves exposing the neutral polymer to a chemical oxidizing agent. Common p-dopants for polythiophenes include ferric chloride (FeCl₃) and iodine (I₂). nih.govcmu.edu For example, studies on poly(3-methylthiophene) have used ferric chloride as both the polymerization initiator and the dopant. nih.gov The level of doping can be controlled by the concentration of the dopant, which in turn affects the final conductivity of the material. nih.gov Acid-doping with agents like methanesulfonic acid has also been shown to be an effective p-doping method for various polythiophenes. sciengine.com
The conductivity of the resulting polymer is influenced by several factors, including the degree of doping, the nature of the substituent, and the regioregularity of the polymer chain. For instance, higher head-to-tail (HT) coupling in poly(3-alkylthiophenes) generally leads to a more planar backbone, enhanced π-orbital overlap, and consequently, higher conductivity. cmu.edu The bulky 2,6-dimethylphenyl substituent may introduce steric hindrance that could affect the planarity of the polymer backbone and thus influence its conductivity.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Highly Substituted Derivatives
The functionalization of the thiophene (B33073) ring is a cornerstone of tuning the electronic and physical properties of resulting materials. wiley.com Future research will increasingly focus on developing more efficient, selective, and sustainable synthetic methods to create highly substituted derivatives of 3-(2,6-Dimethylphenyl)thiophene.
A significant area of exploration is the advancement of direct C-H activation and arylation techniques. acs.orgmdpi.comresearchgate.net These methods offer a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. acs.org Research is geared towards palladium-catalyzed direct arylation which allows for the functionalization of C-H bonds at the β-positions of the thiophene ring, a task that is typically more challenging than functionalization at the α-positions. rsc.org The development of catalysts that can selectively functionalize specific C-H bonds on the thiophene ring of the parent molecule will enable the creation of a diverse library of derivatives with precisely controlled structures. mdpi.comnih.gov For instance, employing a pH-sensitive directing group can provide access to both directed and non-directed C-H activation pathways, leading to various substituted thiophenes. nih.gov
Another promising frontier is the use of metal-free synthetic approaches . organic-chemistry.orgnih.gov These methods address the growing need for green chemistry by minimizing metal toxicity and waste. Strategies employing elemental sulfur or other sulfur sources to construct the thiophene ring from various precursors are being refined for greater efficiency and substrate scope. organic-chemistry.orgnih.gov
| Synthetic Strategy | Description | Potential Advantages | Relevant Findings |
| Direct C-H Arylation | Palladium-catalyzed coupling of aryl halides directly with the C-H bonds of the thiophene ring. | Fewer synthetic steps, reduced need for organometallic intermediates, high atom economy. | Enables functionalization at challenging β-positions and can be performed in more environmentally benign solvents like water. acs.orgrsc.orgnih.gov |
| Metal-Free Synthesis | Utilizes non-metallic reagents and catalysts, such as elemental sulfur or trithiocarbonate (B1256668) anions, for thiophene ring construction. | Avoids toxic metal catalysts, aligns with green chemistry principles. | Effective for creating various substituted thiophenes from precursors like alkynols or buta-1-enes. organic-chemistry.orgnih.gov |
| Fiesselmann Thiophene Synthesis | A classic method being adapted for the construction of complex, aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives. | Convenient for building fused thiophene systems from accessible starting materials. | Successfully used to create new aryl-substituted thieno[3,2-b]thiophene building blocks. nih.govbeilstein-journals.orgresearchgate.net |
| Transition-Metal-Catalyzed Cross-Coupling | Established methods like Suzuki and Stille couplings continue to be refined for synthesizing thiophene-based materials. | High reliability and broad functional group tolerance. | Iron-catalyzed cross-coupling offers a cheaper and more environmentally friendly alternative to palladium. researchgate.netmorningstar.edu.inacs.org |
Advanced Computational Design of Functional Thiophene-Based Materials
The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating materials discovery. nih.gov Advanced computational methods, particularly Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), are becoming indispensable for designing novel functional materials based on the this compound scaffold. nih.govsemanticscholar.orgacs.org
Future efforts will focus on using high-throughput virtual screening to predict the electronic and optical properties of vast libraries of virtual derivatives. nih.gov By systematically modifying the substituents on the this compound core in silico, researchers can identify promising candidates with desired characteristics, such as specific HOMO/LUMO energy levels, small band gaps for conductivity, or strong absorption in particular regions of the electromagnetic spectrum. researchgate.nete3s-conferences.org This computational pre-screening significantly narrows down the number of molecules that need to be synthesized and tested, saving time and resources.
Computational models are also crucial for understanding and predicting charge transport properties . rsc.orgrsc.org By calculating parameters like reorganization energy and charge transfer integrals, scientists can estimate the charge carrier mobility of a designed material. rsc.orgacs.org This is vital for applications in organic field-effect transistors (OFETs) and other electronic devices. Studies can investigate how structural fluctuations and molecular packing, influenced by the bulky 2,6-dimethylphenyl group, affect charge transport. rsc.orgacs.org
Furthermore, computational studies provide deep insights into the structure-property relationships that govern the performance of these materials. nih.gov They can elucidate how the torsional angle between the phenyl and thiophene rings, influenced by the methyl groups, affects the planarity and conjugation of the molecule, which in turn dictates its electronic and photophysical properties. acs.org
| Computational Method | Application in Material Design | Key Predicted Properties | Supporting Research Insights |
| Density Functional Theory (DFT) | Optimization of ground-state molecular geometries and calculation of electronic properties. | HOMO/LUMO energies, band gaps, electron density distribution, molecular planarity. | Used to study thiophene oligomers and polymers, correlating structure with electronic characteristics. semanticscholar.orgresearchgate.nete3s-conferences.org |
| Time-Dependent DFT (TD-DFT) | Simulation of excited-state properties and prediction of optical absorption and emission spectra. | Absorption maxima (λmax), excitation energies, oscillator strengths. | Essential for designing materials with specific colors for OLEDs or for predicting the absorption range in solar cells. nih.govacs.org |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior and morphology of materials in the solid state. | Molecular packing, structural fluctuations, self-assembly behavior. | Investigates how molecular motion and packing influence charge carrier mobility in thiophene-based oligomers. rsc.orgrsc.org |
| Charge Transport Modeling | Calculation of parameters related to the movement of electrons and holes through the material. | Reorganization energy, charge transfer integrals, charge carrier mobility. | Helps in designing high-mobility materials for organic transistors by analyzing charge hopping between molecules. rsc.orgacs.orgnih.gov |
Development of Hybrid Materials Incorporating this compound
The versatility of the this compound unit makes it an excellent candidate for incorporation into a variety of hybrid materials, where it can impart its unique electronic and physical properties to a larger system.
An important emerging trend is the use of thiophene derivatives as building blocks for Covalent Organic Frameworks (COFs) . pnas.orgmit.educapes.gov.br COFs are crystalline, porous polymers with a highly ordered structure. Incorporating this compound as a monomer could lead to COFs with well-defined pores and π-stacked columns, ideal for applications in electronics, catalysis, and sensing. pnas.orgmdpi.com The steric hindrance from the dimethylphenyl group could be exploited to control the interlayer spacing and pore environment within the COF structure. nih.gov
The synthesis of functional polymers and oligomers remains a central research direction. wiley.commagtech.com.cn Using this compound as a monomer in polymerization reactions can lead to soluble, processable conjugated polymers. The bulky side group can prevent excessive aggregation, improving solubility and film-forming properties, which are crucial for devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net
Additionally, there is growing interest in creating hybrid materials for energy storage applications . Thiophene derivatives have been explored as electrode materials for batteries due to their ability to undergo stable redox processes. rsc.org Hybrid materials that combine the conductivity of a polythiophene backbone derived from this compound with other functional components could lead to high-performance electrodes for next-generation batteries.
| Hybrid Material Type | Role of this compound | Potential Applications | Key Research Findings |
| Covalent Organic Frameworks (COFs) | Serves as a rigid, functional building block (monomer) to construct a porous, crystalline framework. | Gas storage, catalysis, sensors, electronic devices. | Thiophene-based building blocks can be used to create crystalline, porous COFs with unique architectures suitable for charge transport. pnas.orgmit.edumdpi.com |
| Conjugated Polymers/Oligomers | Acts as a repeating unit in a polymer chain, influencing the electronic properties, solubility, and morphology. | Organic photovoltaics (OPVs), organic field-effect transistors (OFETs), OLEDs. | The design of thiophene-based polymers allows for tuning of electronic and optical properties for various electronic applications. wiley.comresearchgate.netresearchgate.net |
| Hybrid Electrode Materials | Forms part of a redox-active organic material for use in energy storage devices. | Sodium-ion batteries, lithium-ion batteries. | Thiophene derivatives can be designed as high-performance organic electrode materials with high charge transfer capability. rsc.org |
| Photochromic Materials | Incorporated as a key component in molecules that change color upon exposure to light. | Molecular switches, smart windows, data storage. | Thiophene appendages are used to tune the photochromic response in complex molecular systems. acs.orgacs.org |
Investigation of New Physicochemical Phenomena in Thiophene-Based Systems
Beyond the development of new materials, fundamental research into the physicochemical properties of this compound and its derivatives will continue to uncover new and interesting phenomena.
A key area of investigation is the detailed study of photophysical processes . nih.gov This includes exploring the interplay between intramolecular charge transfer (ICT), fluorescence, and intersystem crossing to the triplet state. rsc.orgnih.gov The substitution pattern and the torsional angle of the 2,6-dimethylphenyl group can significantly influence these processes. rsc.org Understanding these relationships is crucial for designing highly efficient emitters for OLEDs or effective photosensitizers. nih.gov Researchers are particularly interested in how to enhance fluorescence quantum yields, which have traditionally been a limitation for some thiophene-based systems. nih.gov
The phenomenon of fluorosolvatochromism , where the emission color changes with the polarity of the solvent, is another area of active research. nih.gov This property, arising from a significant intramolecular charge transfer character in the excited state, makes these compounds promising candidates for use as sensors and probes for their local environment.
Furthermore, the unique self-assembly properties induced by the sterically demanding 2,6-dimethylphenyl group can lead to novel solid-state phenomena. The investigation of directional charge transport in crystalline thin films could reveal anisotropic conductivity, where charge moves more efficiently in one direction than another. rsc.orgnih.gov This is a highly desirable property for optimizing the performance of electronic devices. The interplay between molecular structure and solid-state packing remains a rich area for discovering new structure-property relationships. acs.org
Q & A
Q. What are the common synthetic routes for preparing 3-(2,6-dimethylphenyl)thiophene, and how do reaction conditions influence yield?
Answer:
- Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 3-bromothiophene and 2,6-dimethylphenylboronic acid is widely used. Optimal conditions include a Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a 1:1.2 molar ratio of aryl halide to boronic acid in THF/water (70°C, 12 h) .
- Electrophilic Substitution: Direct functionalization of thiophene via Friedel-Crafts alkylation with 2,6-dimethylbenzyl chloride under AlCl₃ catalysis. Solvent polarity (e.g., dichloromethane vs. nitrobenzene) significantly affects regioselectivity and byproduct formation .
- Yield Optimization: Reaction monitoring via TLC (as in ) and purification via column chromatography are critical. Typical yields range from 45% (electrophilic substitution) to 75% (Suzuki coupling) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR: ¹H NMR (CDCl₃) shows aromatic protons at δ 6.8–7.2 ppm (thiophene ring) and δ 2.3 ppm (methyl groups). ¹³C NMR confirms substitution patterns via chemical shifts of C-2 and C-5 positions on the thiophene ring .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass validation (e.g., [M+H]⁺ at m/z 188.083). NIST databases () are essential for cross-referencing fragmentation patterns.
- XRD: Single-crystal X-ray diffraction (as in ’s Supplementary Information) resolves steric effects from the 2,6-dimethylphenyl group .
Q. How is this compound utilized in pharmaceutical or agrochemical intermediates?
Answer:
- Agrochemicals: The 2,6-dimethylphenyl group enhances lipophilicity in fungicides (e.g., metalaxyl derivatives, ). Thiophene’s sulfur atom facilitates redox-active intermediates in pesticide degradation pathways .
- Pharmaceuticals: It serves as a scaffold for kinase inhibitors or anti-inflammatory agents. For example, nitro group functionalization (as in ) enables further derivatization via Buchwald-Hartwig amination .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
Answer:
- Steric and Electronic Effects: The 2,6-dimethylphenyl group directs electrophiles to the C-4 position of the thiophene ring due to steric hindrance at C-2/C-5. DFT calculations predict charge distribution to guide reagent selection (e.g., nitration vs. sulfonation) .
- Catalytic Systems: Use of Lewis acids like FeCl₃ in nitromethane improves regioselectivity for C-4 nitration (>90% selectivity) compared to traditional AlCl₃ .
Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?
Answer:
- Cross-Validation: Combine XRD (), NMR, and computational modeling (e.g., Mercury software) to confirm crystal packing and hydrogen-bonding networks.
- Polymorphism Screening: Vary crystallization solvents (e.g., ethanol vs. acetonitrile) to identify dominant polymorphs. For example, polar solvents favor π-π stacking interactions in nitro-substituted derivatives .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Answer:
- Hammett Parameters: The electron-donating methyl groups lower the thiophene ring’s electron density (σₚ ~ -0.17), favoring oxidative addition in Pd-catalyzed reactions.
- DFT Studies: Show that the HOMO is localized on the thiophene sulfur, making it susceptible to electrophilic attack. This guides catalyst selection (e.g., Pd(OAc)₂ vs. PdCl₂) for Stille or Sonogashira couplings .
Q. What are the structure-activity relationships (SAR) of this compound derivatives in fungicidal applications?
Answer:
- Key Modifications: Adding a methoxyacetyl group (as in metalaxyl, ) improves systemic mobility in plants. Substitution at the thiophene’s C-3 position with electron-withdrawing groups (e.g., -NO₂) enhances binding to fungal cytochrome P450 enzymes .
- Bioassay Data: IC₅₀ values against Phytophthora infestans correlate with logP values (optimal range: 2.5–3.5). Derivatives with logP >4 show reduced translocation due to poor aqueous solubility .
Q. How can impurities in this compound synthesis be identified and quantified?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
